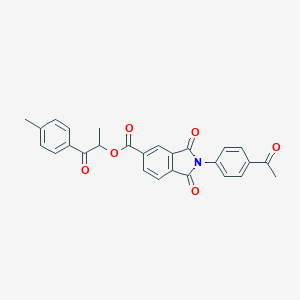
2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
作用机制
The mechanism of action of 2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of certain enzymes and proteins involved in cell proliferation and inflammation. It has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication, and to modulate the expression of various cytokines and chemokines involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide exhibits significant biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as to reduce the production of reactive oxygen species and pro-inflammatory cytokines. Additionally, it has been shown to possess neuroprotective and cardioprotective properties.
实验室实验的优点和局限性
One of the main advantages of using 2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its potent anti-cancer activity, which makes it a potential candidate for the development of new cancer therapies. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
未来方向
There are several future directions for the research and development of 2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential direction is the development of new cancer therapies based on this compound, either as a standalone treatment or in combination with other anti-cancer drugs. Additionally, further research is needed to explore the potential applications of this compound in the treatment of various inflammatory diseases, such as arthritis and multiple sclerosis. Finally, additional studies are needed to fully elucidate the mechanism of action of this compound and to identify potential side effects and toxicities associated with its use.
合成方法
The synthesis of 2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 3-phenoxybenzaldehyde, 2-acetylpyridine, and cyclohexanone in the presence of a catalyst such as piperidine. The resulting product is then subjected to further reactions to obtain the final compound.
科学研究应用
2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been studied for its potential applications in various scientific research areas, including pharmacology, biochemistry, and medicinal chemistry. It has been found to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
属性
产品名称 |
2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C31H31N3O3 |
分子量 |
493.6 g/mol |
IUPAC 名称 |
2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C31H31N3O3/c1-19-13-14-26(32-18-19)34-30(36)27-20(2)33-24-16-31(3,4)17-25(35)29(24)28(27)21-9-8-12-23(15-21)37-22-10-6-5-7-11-22/h5-15,18,28,33H,16-17H2,1-4H3,(H,32,34,36) |
InChI 键 |
OITGWMVIUFAXKC-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)CC(C3)(C)C)C |
规范 SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)CC(C3)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-Methylphenyl)-1-oxopropan-2-yl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304087.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304088.png)











![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)